Mangiferin

描述

准备方法

合成路线和反应条件: 芒果苷可以通过多种化学路线合成。 一种常用的方法是使用乙酰溴葡萄糖在碱性条件下将 1,3,6,7-四羟基黄酮转化为芒果苷 . 此反应通常需要控制温度和 pH 条件以确保高产率和纯度。

工业生产方法: 芒果苷的工业生产通常涉及从天然来源中提取。 例如,芒果苷可以使用乙醇作为溶剂在超声条件下从芒果叶中提取 . 提取过程涉及优化溶剂浓度、温度和提取时间等参数以最大化产量 .

化学反应分析

反应类型: 芒果苷会经历各种化学反应,包括:

常用试剂和条件:

主要产物: 这些反应形成的主要产物包括具有修饰药理特征的各种芒果苷衍生物 .

科学研究应用

Pharmacological Properties

Mangiferin exhibits a wide range of biological activities:

- Antioxidant Activity : this compound has been shown to combat oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activity. This property is crucial in preventing cellular damage associated with chronic diseases .

- Antidiabetic Effects : Research indicates that this compound can lower blood glucose levels and improve insulin sensitivity, making it a promising candidate for managing diabetes and its complications such as neuropathy and nephropathy .

- Anticancer Potential : Studies demonstrate that this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines, including cervical and nasopharyngeal carcinoma. It achieves this by modulating key signaling pathways involved in cell proliferation and survival .

- Cardioprotective Effects : this compound has been shown to reduce inflammation and oxidative stress in cardiac tissues, suggesting its potential in treating cardiovascular diseases .

- Neuroprotective Properties : Evidence suggests that this compound can protect neuronal cells from damage due to oxidative stress, thus offering potential benefits for neurodegenerative diseases .

Oncology

This compound's anticancer properties have led to several preclinical studies demonstrating its effectiveness against various cancers:

Diabetes Management

This compound's role in managing diabetes includes:

| Mechanism | Effect |

|---|---|

| Insulin Sensitivity | Improves glucose uptake in tissues . |

| Blood Glucose Regulation | Lowers fasting blood glucose levels . |

Cardiovascular Health

In cardiovascular research:

| Study Focus | Findings |

|---|---|

| Myocardial Infarction | Reduces inflammatory markers post-MI . |

| Lipid Profile Improvement | Lowers cholesterol levels and improves heart function . |

Formulation Challenges

Despite its promising applications, this compound faces challenges regarding its bioavailability. Strategies such as:

作用机制

相似化合物的比较

芒果苷常与其他黄酮类化合物,如异芒果苷和高芒果苷进行比较 . 虽然这些化合物具有相似的结构,但芒果苷因其更高的生物利用度和更广泛的药理活性而独一无二 . 其他类似的化合物包括:

异芒果苷: 葡萄糖部分的位置不同.

高芒果苷: 包含一个额外的羟基.

芒果苷独特的结构和多样的生物活性使其成为在各个科学领域进一步研究和开发的有希望的候选者。

生物活性

Mangiferin, a polyphenolic compound predominantly found in mangoes (Mangifera indica), has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological effects of this compound, including its anti-cancer, anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective properties, supported by various research findings and case studies.

1. Overview of this compound

This compound is a xanthone glycoside that exhibits a range of biological activities. Its structure allows it to interact with multiple molecular targets, leading to various therapeutic effects. The compound is primarily extracted from mango leaves, bark, and fruit and has been traditionally used in folk medicine for its health benefits.

2.1 Anti-Cancer Properties

Numerous studies have demonstrated this compound's potential as an anti-cancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Inhibition of Cell Proliferation : In vitro studies indicate that this compound significantly reduces cell proliferation in colorectal cancer models, achieving a decrease of 65%–85% in colonic mucosal cell proliferation in rats .

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by activating caspases and modulating key proteins involved in the apoptotic pathway, such as p53 and Bcl-xL .

- Inhibition of Metastasis : The compound suppresses matrix metalloproteinases (MMPs), which are crucial for tumor metastasis. Studies have shown that this compound decreases MMP-7 and MMP-9 expression, thereby inhibiting the metastatic potential of cancer cells .

2.2 Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects by modulating inflammatory pathways:

- Cytokine Regulation : In animal models, this compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 while increasing anti-inflammatory cytokines like IL-10 .

- Inhibition of NF-κB Pathway : The compound inhibits the phosphorylation of NF-κB and IRAK1, leading to decreased inflammatory responses in models of colitis .

2.3 Antioxidant Activity

This compound displays strong antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases:

- Free Radical Scavenging : Research indicates that this compound effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes .

2.4 Anti-Diabetic Effects

Studies have demonstrated that this compound can improve glycemic control and reduce complications associated with diabetes:

- Insulin Sensitivity : In diabetic rat models, this compound improved insulin sensitivity and reduced blood glucose levels without toxicity .

- Lipid Profile Improvement : It has been shown to lower triglycerides and cholesterol levels while enhancing liver glycogen content .

3. Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Diabetes Management : A study involving STZ-induced diabetic rats showed that oral administration of this compound significantly reduced albuminuria and improved kidney function markers after 9 weeks of treatment .

- Cancer Treatment : Clinical trials are underway to evaluate the efficacy of this compound as an adjunct therapy in breast cancer patients undergoing chemotherapy .

4. Conclusion

This compound is a promising bioactive compound with extensive biological activities that may offer therapeutic benefits across various health conditions. Its anti-cancer, anti-inflammatory, antioxidant, and anti-diabetic properties underscore its potential as a natural therapeutic agent. Ongoing research will further elucidate its mechanisms of action and clinical applications.

属性

IUPAC Name |

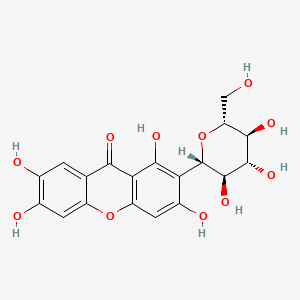

1,3,6,7-tetrahydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O11/c20-4-11-15(25)17(27)18(28)19(30-11)12-8(23)3-10-13(16(12)26)14(24)5-1-6(21)7(22)2-9(5)29-10/h1-3,11,15,17-23,25-28H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDDIBAIWPIIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mangiferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4773-96-0 | |

| Record name | NSC248870 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mangiferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

278 - 280 °C | |

| Record name | Mangiferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。